molecular formula C8H6FNO5 B13694904 Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate

Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate

Cat. No.: B13694904
M. Wt: 215.13 g/mol
InChI Key: YNZVJJUVNCMUQU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-fluoro-4-hydroxybenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.

Major Products:

    Oxidation: Formation of methyl 2-fluoro-4-oxo-3-nitrobenzoate.

    Reduction: Formation of methyl 2-fluoro-4-hydroxy-3-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

  • Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 3-hydroxy-4-nitrobenzoate

Comparison: Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

methyl 2-fluoro-4-hydroxy-3-nitrobenzoate

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(11)7(6(4)9)10(13)14/h2-3,11H,1H3

InChI Key

YNZVJJUVNCMUQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])F

Origin of Product

United States

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